![molecular formula C14H19N3O3S2 B2801090 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893363-85-4](/img/structure/B2801090.png)
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a thienopyrimidine core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the morpholine ring and the thienopyrimidine core, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with suitable nitrogen-containing compounds under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions. This step often requires the use of morpholine and suitable electrophilic reagents.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated via thiolation reactions, where sulfur-containing reagents are used to introduce the desired functional group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Morpholine, thiols, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Overview
The compound 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its scientific research applications, highlighting its biological activities, mechanisms of action, and potential therapeutic uses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent by interacting with multiple cellular pathways involved in tumor growth and proliferation. Its efficacy is attributed to the inhibition of key signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cancer cell survival and proliferation .
- Studies have demonstrated that similar heterocyclic compounds can inhibit tumor cell division by targeting specific receptors and enzymes associated with cancer progression .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Treatment :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-Ethyl-2-(2-piperidin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-Ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6-dihydrothieno[3,2-d]pyrimidin-4-one
Uniqueness
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring, thienopyrimidine core, and sulfanyl group contributes to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The general synthetic pathway for this compound includes the following steps:
- Formation of the Thieno-Pyrimidine Core : The initial step involves constructing the thieno-pyrimidine scaffold through cyclization reactions involving thiophene and pyrimidine precursors.
- Introduction of Functional Groups : The morpholine moiety and sulfanyl group are introduced in subsequent steps, often through nucleophilic substitution reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : A study involving 60 human tumor cell lines demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited potent growth inhibition. Notably, some derivatives showed better activity than the standard chemotherapeutic agent 5-fluorouracil with TGI (total growth inhibition) values as low as 16.2 µM for the most active compounds .
The mechanism of action for these compounds often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cancer cells. The binding affinity of these compounds to DHFR has been compared to that of methotrexate, with some derivatives exhibiting superior inhibitory potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Structural Feature | Effect on Activity |
---|---|
Ethyl Group at Position 3 | Increases lipophilicity and enhances passive diffusion across cell membranes |
Morpholine Moiety | Contributes to binding affinity with biological targets |
Sulfanyl Group | May enhance interaction with thiol-containing enzymes |
These modifications can lead to significant differences in cytotoxicity against various cancer cell lines .
Case Study 1: Anticancer Screening
In a study published in 2022, a series of thieno[2,3-d]pyrimidine derivatives were screened for their anticancer activity against breast cancer cells (MDA-MB-231). The most potent compound exhibited an IC50 value of 27.6 µM, indicating strong cytotoxic effects .
Case Study 2: In Silico Drug Design
In silico studies have been conducted to model the interactions between thieno[3,2-d]pyrimidine derivatives and DHFR. These studies help predict the binding affinities based on molecular docking simulations, providing insights into potential modifications that could enhance efficacy .
Properties
IUPAC Name |
3-ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-2-17-13(19)12-10(3-8-21-12)15-14(17)22-9-11(18)16-4-6-20-7-5-16/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSZIFCXPKDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.